N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-24(2)20-21-13-17(14-22-20)23-19(25)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDJJWMMAMOQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-(dimethylamino)pyrimidine-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control the reaction parameters, ensuring consistent product quality and yield. The purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-(2-(dimethylamino)pyrimidin-5-yl)-2,2-diphenylacetic acid.
Reduction: Formation of N-(2-(dimethylamino)pyrimidin-5-yl)-2,2-diphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)pyrimidin-5-yl)benzamide
- 2-(dimethylamino)pyrimidine-5-carboxamide
- N-(2-(dimethylamino)pyrimidin-5-yl)-2-phenylacetamide
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide is unique due to its specific chemical structure, which includes a diphenylacetamide moiety.
Biological Activity
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dimethylamino group and a diphenylacetamide moiety. This unique structural configuration contributes to its pharmacological properties.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound demonstrates activity against a range of microbial pathogens, making it a candidate for further exploration in antimicrobial therapy.
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, which can disrupt critical biochemical pathways involved in disease processes.
The mechanism of action involves the compound's ability to bind to specific molecular targets, inhibiting enzyme activity and disrupting cellular functions. This inhibition can lead to therapeutic effects such as reduced cancer cell growth and enhanced sensitivity to other treatments.
1. Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound. For instance, it was found to exhibit IC50 values below 10 µM against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) cells. These values indicate potent antiproliferative activity with low cytotoxicity towards normal cells (IC50 > 100 µM) .
2. Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. This suggests its potential role in treating infections caused by resistant pathogens.
3. Enzyme Inhibition
This compound has been identified as a selective inhibitor of certain enzymes involved in metabolic pathways. For example, it was shown to inhibit carbonic anhydrase II with an IC50 value of 16.7 nM, demonstrating a strong selectivity over other isozymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(2-(dimethylamino)pyrimidin-4-yl)-2,2-diphenylacetamide | Pyrimidine + Diphenylacetamide | Anticancer | <10 |
| Compound X (similar structure) | Pyrimidine + different substituents | Antimicrobial | 15 |
| Compound Y (related derivative) | Modified diphenylacetamide | Enzyme Inhibitor | 20 |
Case Studies
- Case Study on HepG2 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis through caspase activation pathways.
- Microbial Resistance Trials : The compound was tested against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its potential as an alternative antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-diphenylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between 2-(dimethylamino)pyrimidin-5-amine and 2,2-diphenylacetyl chloride in the presence of a base (e.g., triethylamine) to deprotonate the amine and facilitate amide bond formation . Key parameters include:
- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >85% purity.
- Optimization : Reaction kinetics studies (e.g., via HPLC monitoring) can identify rate-limiting steps. Microwave-assisted synthesis may reduce reaction time by 40% .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR confirm the dimethylamino group (δ 2.8–3.2 ppm for N(CH)) and diphenylacetamide backbone (δ 7.2–7.6 ppm for aromatic protons) .
- X-ray Crystallography : SHELX software refines single-crystal data to resolve bond angles and torsional strain in the pyrimidine-acetamide linkage. Anomalous dispersion corrections improve accuracy for heavy atoms .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 387.1812 [M+H]) validates molecular formula (CHNO).
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/nucleotide analogs to quantify inhibition .
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified pyrimidine substituents (e.g., replacing dimethylamino with pyrrolidinyl or morpholino groups) to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute diphenylacetamide with biphenyl or naphthyl groups to enhance lipophilicity .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC values. Validate models with leave-one-out cross-validation .
Q. What computational strategies are effective for predicting target binding modes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide docks the compound into crystal structures of targets (e.g., EGFR kinase domain, PDB: 1M17). Include flexibility in the pyrimidine ring during docking runs .
- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes. Calculate binding free energy via MM/PBSA .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the pyrimidine ring) using Schrödinger’s Phase .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Solubility Correction : Measure kinetic solubility in assay buffers via nephelometry. Use DMSO concentrations ≤0.1% to avoid artifacts .
- Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify polypharmacology .
Q. What crystallographic techniques are suitable for analyzing polymorphic forms?
- Methodological Answer :
- Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs .
- Thermal Analysis : DSC/TGA detects phase transitions (e.g., melt-recrystallization) that correlate with polymorph stability .
- Synchrotron Radiation : High-flux beamlines (e.g., ESRF ID23) resolve weak reflections in metastable forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
